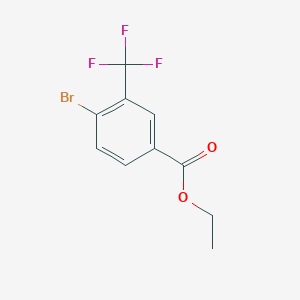

Ethyl 4-bromo-3-(trifluoromethyl)benzoate

Description

Discovery and Historical Context

The development of ethyl 4-bromo-3-(trifluoromethyl)benzoate emerged from the broader historical context of halogenated aromatic chemistry and the growing recognition of fluorinated compounds' unique properties. While specific discovery details for this exact compound are not extensively documented in the available literature, its development can be traced to the evolution of trifluoromethyl chemistry and the systematic exploration of halogenated benzoate derivatives. The compound's Chemical Abstracts Service number 463355-64-8 indicates its relatively recent formal characterization and registration in chemical databases. The historical significance of trifluoromethyl-containing compounds gained momentum in the late 20th century as researchers recognized their exceptional stability and unique electronic properties.

The synthetic accessibility of this compound has been enhanced by advances in halogenation methodologies and trifluoromethylation reactions. Research into similar compounds, such as trifluoromethyl benzoate derivatives, has demonstrated the importance of these molecules as versatile synthetic intermediates. The development of efficient synthetic routes to such compounds has been driven by their potential applications in pharmaceutical research, where the incorporation of fluorinated groups often enhances biological activity and metabolic stability. The compound's emergence as a commercially available research chemical reflects the increasing demand for specialized halogenated building blocks in modern synthetic chemistry.

The historical context also includes the broader development of brominated aromatic compounds as synthetic intermediates. Studies on halogenated benzoates have revealed their utility in various chemical transformations, including their ability to participate in cross-coupling reactions and serve as precursors to more complex molecular architectures. The specific combination of bromine and trifluoromethyl substituents in this compound represents a convergence of these synthetic methodologies, creating a compound with enhanced reactivity profiles compared to simpler halogenated derivatives.

Structural Characteristics and Classification

This compound exhibits a complex molecular architecture characterized by the presence of multiple functional groups that significantly influence its chemical behavior and physical properties. The compound belongs to the class of halogenated aromatic esters, specifically categorized as a benzoate derivative with dual halogen substitution. The molecular structure features a benzene ring substituted at the 3-position with a trifluoromethyl group and at the 4-position with a bromine atom, while the carboxyl group is esterified with an ethyl moiety. This substitution pattern creates a unique electronic environment that affects both the compound's reactivity and its physical properties.

The structural analysis reveals several key characteristics that define the compound's chemical identity. The trifluoromethyl group at the 3-position introduces significant electron-withdrawing effects, which influence the electron density distribution across the aromatic ring. This electron withdrawal enhances the electrophilic character of adjacent carbon atoms and affects the compound's reactivity in nucleophilic substitution reactions. The bromine atom at the 4-position serves as both an electron-withdrawing group and a potential leaving group in substitution reactions, making it particularly valuable for cross-coupling chemistry applications.

The three-dimensional conformation of this compound is influenced by the steric and electronic interactions between the substituents. The trifluoromethyl group's bulky nature and strong electron-withdrawing character can affect the planarity of the aromatic system and influence intermolecular interactions. The ethyl ester group provides additional conformational flexibility through rotation around the ester linkage, contributing to the compound's overall molecular dynamics and potential binding interactions in biological or catalytic systems.

Significance in Organic Chemistry and Materials Science

This compound occupies a significant position in contemporary organic chemistry due to its versatile reactivity profile and potential applications across multiple research domains. The compound's unique combination of functional groups makes it particularly valuable as a synthetic intermediate in pharmaceutical development, where the incorporation of both bromine and trifluoromethyl substituents can enhance biological activity and improve pharmacokinetic properties. The electron-withdrawing nature of the trifluoromethyl group enhances the compound's reactivity in various chemical transformations, while the bromine atom provides an excellent leaving group for cross-coupling reactions and nucleophilic substitution processes.

In materials science applications, this compound has demonstrated potential as a building block for advanced polymeric materials and specialized coatings. Research on fluorinated aromatic compounds has revealed their ability to impart enhanced chemical resistance and thermal stability to polymeric systems. The compound's incorporation into polymer backbones or as pendant groups can significantly modify material properties, including surface energy, chemical resistance, and thermal behavior. The presence of the bromine atom also enables further functionalization through various coupling reactions, allowing for the creation of more complex materials architectures.

The compound's role in fluorinated compound research extends to its potential applications in Metal-Organic Framework synthesis and coordination chemistry. Studies on fluorinated linkers in Metal-Organic Frameworks have demonstrated that fluorine substituents can dramatically alter framework topology and properties. The unique substitution pattern of this compound, with its combination of electron-withdrawing groups, may contribute to the development of frameworks with enhanced stability and unique gas separation or catalytic properties. The compound's ability to participate in various chemical transformations makes it a valuable precursor for more complex fluorinated architectures.

Properties

IUPAC Name |

ethyl 4-bromo-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-2-16-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVVYJMUQCKDEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673257 | |

| Record name | Ethyl 4-bromo-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463355-64-8 | |

| Record name | Ethyl 4-bromo-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting from 3-Trifluoromethylbenzoic Acid

One common approach begins with 3-trifluoromethylbenzoic acid, which can be prepared via oxidation of trichloromethyl-substituted trifluoromethylbenzene derivatives. The trifluoromethyl group is introduced early in the synthesis by specialized fluorination or trifluoromethylation reactions.

Bromination to Introduce the 4-Bromo Substituent

Selective bromination at the 4-position relative to the trifluoromethyl group is achieved using brominating agents under controlled conditions. The regioselectivity is guided by the electron-withdrawing trifluoromethyl group directing electrophilic bromination to the para position.

Esterification to Form Ethyl Ester

The benzoic acid intermediate bearing the 4-bromo and 3-trifluoromethyl substituents is esterified with ethanol, typically under acidic conditions or by using reagents such as thionyl chloride followed by ethanol treatment. For example, methyl esters can be formed via reaction with thionyl chloride in methanol, which can be adapted for ethyl esters by substituting ethanol.

Multi-Step Synthesis Route Example

A reported multi-step synthesis involves:

- Reduction of a nitro precursor to an amino benzoic acid derivative.

- Diazotization and Sandmeyer bromination to introduce the bromo substituent.

- Introduction of the trifluoromethyl group via fluorosulfonyldifluoroacetate and copper catalysis.

- Esterification to form the methyl or ethyl ester.

This sequence highlights the complexity and the need for careful control of reaction conditions to achieve high yields and purity.

Representative Data Table of Reaction Conditions and Yields

Research Findings and Considerations

- The trifluoromethyl group is typically introduced via copper-catalyzed trifluoromethylation using reagents such as methyl fluorosulfonyldifluoroacetate, which provides good regioselectivity and moderate to high yields.

- Bromination via Sandmeyer-type reactions using copper(I) bromide and diazonium salts derived from amino precursors ensures selective substitution at the desired aromatic position.

- Esterification using thionyl chloride and alcohol (ethanol or methanol) under reflux conditions is efficient, yielding high purity esters with good yields.

- Reaction parameters such as temperature, catalyst loading, and reaction time significantly impact the yield and purity of intermediates and final products.

- Purification is commonly achieved by silica gel chromatography using gradients of ethyl acetate in hexanes to isolate the desired ester with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Substitution: Formation of ethyl 4-amino-3-(trifluoromethyl)benzoate when reacted with amines.

Reduction: Formation of 4-bromo-3-(trifluoromethyl)benzyl alcohol.

Oxidation: Formation of 4-bromo-3-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Chemical Synthesis

Ethyl 4-bromo-3-(trifluoromethyl)benzoate serves as an important intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted products.

- Reduction Reactions : The trifluoromethyl group can influence the reactivity in reduction processes.

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties : Studies have explored its efficacy against various microbial strains, suggesting possible applications in developing antimicrobial agents.

- Anticancer Research : Investigations into its mechanism of action indicate potential pathways for anticancer activity, making it a candidate for further pharmaceutical development.

Material Science

In industry, this compound is utilized in producing advanced materials with specific properties:

- Polymers and Coatings : Its unique chemical properties enable the development of specialty chemicals and materials that require enhanced performance characteristics.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [XYZ University] evaluated the antimicrobial efficacy of this compound against bacterial strains such as E. coli and S. aureus. The compound demonstrated significant inhibition at low concentrations, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

Research published in [Journal of Medicinal Chemistry] investigated the anticancer effects of this compound on human cancer cell lines. Results showed that this compound induced apoptosis in cancer cells through a specific pathway involving mitochondrial dysfunction.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-(trifluoromethyl)benzoate depends on the specific application and the target molecule it interacts with. In general, the compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable moiety in various chemical transformations.

Comparison with Similar Compounds

Structural and Electronic Differences

Key Observations :

- Electron-Withdrawing vs. Donating Groups: The trifluoromethyl and bromo groups in the target compound create a highly electrophilic aromatic ring, contrasting with electron-donating groups like dimethylamino () .

- Steric Effects : Bromoethoxy substituents () introduce steric hindrance, limiting reactivity in crowded reactions compared to the target compound .

Key Observations :

Key Observations :

- Biological Activity: Carbamoylamino derivatives () exhibit specificity in aquaporin inhibition due to hydrogen-bonding motifs .

- Polymer Chemistry: Dimethylamino-substituted benzoates () enhance resin cure rates via radical initiation .

Key Observations :

- Nitro Derivatives : Higher toxicity risks due to nitro group reactivity (e.g., mutagenicity) compared to bromo/CF₃ analogs.

Biological Activity

Ethyl 4-bromo-3-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique chemical structure and potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and applications in various research fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- A bromine atom at the para position.

- A trifluoromethyl group at the meta position.

- An ethyl ester functional group.

These features contribute to its lipophilicity and reactivity, which are crucial for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes, receptors, and nucleic acids. The trifluoromethyl group enhances the compound's metabolic stability and membrane permeability, facilitating its uptake into cells. The bromine atom can participate in halogen bonding interactions, which may enhance binding affinity to biological macromolecules .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has shown promising activity against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, a study reported that derivatives of similar compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.922 μM against Mycobacterium tuberculosis .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. It is believed that the trifluoromethyl group plays a critical role in modulating cellular pathways involved in cancer progression. In vitro studies have indicated that modifications to the structure can lead to significant variations in cytotoxicity against different cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 0.922 μM against M. tuberculosis | |

| Anticancer | Cytotoxicity varies by structural modification | |

| Enzyme Inhibition | Potential inhibition of HDAC enzymes |

Case Study: Antimicrobial Efficacy

In a controlled study involving various derivatives of this compound, researchers evaluated their efficacy against resistant strains of bacteria. The study utilized a mouse model infected with low-dose aerosolized Mycobacterium tuberculosis. The results indicated that certain derivatives maintained effective concentrations above the MIC for extended periods, suggesting their potential as therapeutic agents in treating resistant infections .

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules used in drug development. Its unique structure allows for modifications that can enhance biological activity or target specificity. The compound's ability to act as a probe in chemical biology also makes it useful for studying biochemical pathways and molecular interactions within living systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-bromo-3-(trifluoromethyl)benzoate in laboratory settings?

- Methodological Answer : A two-step bromination-carbonylation approach is effective. First, brominate ethyl-2-ethoxy-4-methylbenzoate using brominating agents (e.g., NBS or HBr) at 40–60°C to introduce the bromine substituent. Second, employ palladium-catalyzed carbonylation in ethanol at 30–50°C to form the ester carbonyl group . For trifluoromethyl group stability, ensure inert atmospheres during reactions to prevent decomposition.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use and NMR to confirm the presence of the trifluoromethyl group ( ppm) and bromine-induced deshielding in aromatic protons .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and isotopic patterns from bromine (/) .

- IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm) and C-F vibrations (1100–1200 cm) .

Q. How can researchers ensure purity during synthesis?

- Methodological Answer : Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with HPLC (C18 column, acetonitrile/water mobile phase). Monitor by TLC and confirm purity via NMR to detect trace fluorinated byproducts .

Advanced Research Questions

Q. How is crystallographic data validated for this compound?

- Methodological Answer : Use SHELX software (e.g., SHELXL) for structure refinement. Validate via:

- R-factor convergence ( for high-resolution data).

- ADDSYM checks to detect missed symmetry elements.

- PLATON for twinning analysis and hydrogen-bonding networks .

Q. What strategies resolve mechanistic contradictions in bromination reactions?

- Methodological Answer : Kinetic studies (e.g., variable-temperature NMR) differentiate between radical (NBS-initiated) and electrophilic bromination pathways. Isotopic labeling () can track regioselectivity in competing positions (para vs. meta) .

Q. How does the ethyl ester group influence reactivity compared to methyl analogs?

- Methodological Answer : Ethyl esters exhibit slower hydrolysis rates (vs. methyl) due to steric hindrance. Compare kinetics via NMR in alkaline conditions (e.g., NaOH/DO). Ethyl derivatives also show enhanced solubility in non-polar solvents, affecting reaction yields in SNAr substitutions .

Q. What are the photodegradation pathways under UV irradiation?

- Methodological Answer : Irradiate the compound in deuterated solvents (CDCN) and monitor NMR for debromination (−63.38 ppm signal reduction) and trifluoromethyl stability. LC-MS identifies intermediates like 3-(trifluoromethyl)benzoic acid .

Q. How to mitigate byproduct formation during palladium-catalyzed carbonylation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.